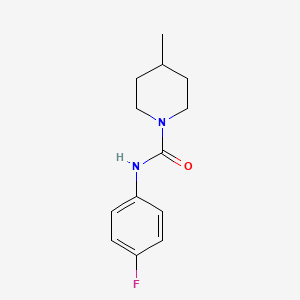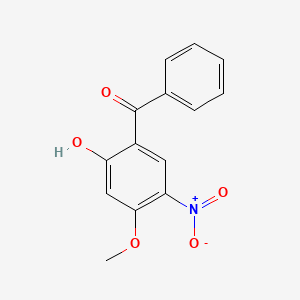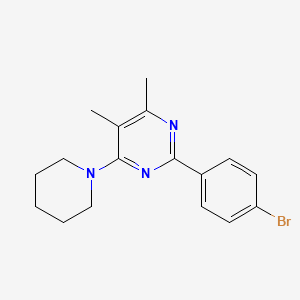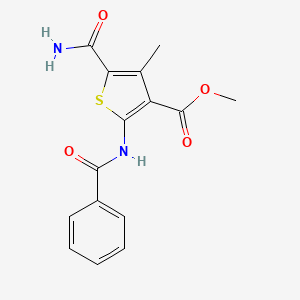
N-(3-acetylphenyl)-N'-3-pyridinylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-N'-3-pyridinylurea, also known as APYU, is a compound that has gained attention in the field of medicinal chemistry due to its potential as a therapeutic agent. APYU belongs to the class of urea derivatives and has been studied for its various biological activities.
Wirkmechanismus
The mechanism of action of N-(3-acetylphenyl)-N'-3-pyridinylurea is not fully understood, but it is believed to be involved in the inhibition of various enzymes and signaling pathways. N-(3-acetylphenyl)-N'-3-pyridinylurea has been shown to inhibit the activity of COX-2 and 5-LOX, which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. N-(3-acetylphenyl)-N'-3-pyridinylurea has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects
N-(3-acetylphenyl)-N'-3-pyridinylurea has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. N-(3-acetylphenyl)-N'-3-pyridinylurea has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, N-(3-acetylphenyl)-N'-3-pyridinylurea has been shown to improve glucose tolerance and insulin sensitivity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(3-acetylphenyl)-N'-3-pyridinylurea is that it has been shown to have multiple biological activities, making it a promising therapeutic agent for various diseases. However, one of the limitations of N-(3-acetylphenyl)-N'-3-pyridinylurea is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. In addition, N-(3-acetylphenyl)-N'-3-pyridinylurea has not been extensively studied in clinical trials, which limits its potential as a therapeutic agent.
Zukünftige Richtungen
For the study of N-(3-acetylphenyl)-N'-3-pyridinylurea include further investigation of its mechanism of action and its potential as a therapeutic agent for other diseases.
Synthesemethoden
The synthesis of N-(3-acetylphenyl)-N'-3-pyridinylurea can be achieved by the reaction between 3-acetylphenyl isocyanate and 3-aminopyridine in the presence of a catalyst. This reaction results in the formation of N-(3-acetylphenyl)-N'-3-pyridinylurea as a white crystalline solid. The yield of N-(3-acetylphenyl)-N'-3-pyridinylurea can be improved by optimizing the reaction conditions such as the reaction time, temperature, and solvent.
Wissenschaftliche Forschungsanwendungen
N-(3-acetylphenyl)-N'-3-pyridinylurea has been studied for its various biological activities such as anti-inflammatory, anti-tumor, and anti-diabetic properties. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. N-(3-acetylphenyl)-N'-3-pyridinylurea has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-(3-acetylphenyl)-N'-3-pyridinylurea has been studied for its potential as a therapeutic agent for diabetes, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models.
Eigenschaften
IUPAC Name |
1-(3-acetylphenyl)-3-pyridin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-10(18)11-4-2-5-12(8-11)16-14(19)17-13-6-3-7-15-9-13/h2-9H,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSZXHQAHHKCKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetylphenyl)-3-pyridin-3-ylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-4,6-dimethyl-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one](/img/structure/B5761723.png)
![N-ethyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5761741.png)
![3-[2-(2-chloro-5-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5761747.png)
![N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5761754.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-5-quinolinylacetamide](/img/structure/B5761768.png)



![[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetic acid](/img/structure/B5761797.png)

![N-[(4,5-Dihydro-thiazol-2-ylcarbamoyl)-methyl]-4-methoxy-benzamide](/img/structure/B5761800.png)